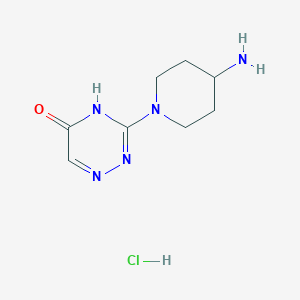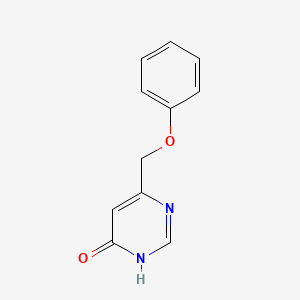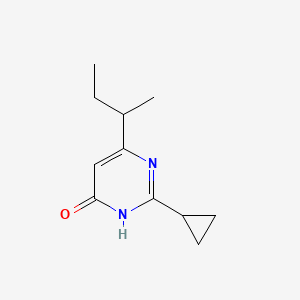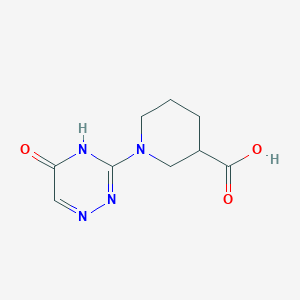
Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate
Overview
Description
Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a brominated hydroxypyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. The process may include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Hydroxylation: Addition of a hydroxyl group to the pyridine ring.
Carbamoylation: Formation of the carbamate group by reacting the hydroxylated bromopyridine with tert-butyl carbamate under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and hydroxylation reactions, followed by carbamoylation using tert-butyl carbamate. The reactions would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalysts.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted pyridine derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving brominated and hydroxylated pyridines.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups could play a role in binding to these targets, while the carbamate group may influence the compound’s stability and solubility.
Comparison with Similar Compounds
Tert-butyl ((5-chloro-6-hydroxypyridin-3-yl)methyl)carbamate: Similar structure with a chlorine atom instead of bromine.
Tert-butyl ((5-fluoro-6-hydroxypyridin-3-yl)methyl)carbamate: Similar structure with a fluorine atom instead of bromine.
Tert-butyl ((5-iodo-6-hydroxypyridin-3-yl)methyl)carbamate: Similar structure with an iodine atom instead of bromine.
Uniqueness: Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets and its overall chemical behavior.
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-6-oxo-1H-pyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(12)9(15)13-5-7/h4-5H,6H2,1-3H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMNUTFZOISVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)

![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)









